2-(2-Bromo-3,4-difluorophenyl)acetic acid
Description
The exact mass of the compound 2-(2-Bromo-3,4-difluorophenyl)acetic acid is 249.94410 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromo-3,4-difluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-3,4-difluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3,4-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFDSVWTYZHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromo-3,4-difluorophenyl)acetic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromo-3,4-difluorophenyl)acetic acid, a halogenated phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, outline methods for its analytical characterization, and explore its potential applications, particularly in the context of drug development. The strategic incorporation of bromine and fluorine atoms into the phenylacetic acid scaffold imparts unique physicochemical and pharmacological properties, making this a valuable building block for the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a substituted phenylacetic acid with the chemical formula C₈H₅BrF₂O₂. The strategic placement of a bromine atom at the ortho position and two fluorine atoms at the meta and para positions of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.
Below is a 2D representation of the chemical structure of 2-(2-Bromo-3,4-difluorophenyl)acetic acid:
Caption: 2D Chemical Structure of 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
A summary of its key physicochemical properties is presented in the table below. Note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 1780785-72-9 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | Predicted |
| Boiling Point (Predicted) | 314.5 ± 37.0 °C | |
| Density (Predicted) | 1.774 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.82 ± 0.10 |
Synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid: A Step-by-Step Protocol
The synthesis of substituted phenylacetic acids can be achieved through various routes, including the hydrolysis of benzyl cyanides, Grignard reactions with benzyl halides, and palladium-catalyzed carbonylation of benzyl halides.[2] For 2-(2-Bromo-3,4-difluorophenyl)acetic acid, a robust and scalable approach involves the conversion of the corresponding benzyl bromide. This method is favored for its relatively high yields and the commercial availability of the starting materials.
The following is a detailed, two-step experimental protocol for the synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid, starting from 1-bromo-2-(bromomethyl)-3,4-difluorobenzene.
Caption: Synthetic workflow for 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Step 1: Synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetonitrile
Rationale: This step introduces the nitrile group, which serves as a precursor to the carboxylic acid. The use of sodium cyanide in a polar aprotic solvent like DMSO is a standard and efficient method for nucleophilic substitution of the benzylic bromide.
Materials:
-
1-Bromo-2-(bromomethyl)-3,4-difluorobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1-bromo-2-(bromomethyl)-3,4-difluorobenzene (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Bromo-3,4-difluorophenyl)acetonitrile. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Rationale: Acid-catalyzed hydrolysis is a classic and effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid and elevated temperatures ensures complete conversion.
Materials:
-
2-(2-Bromo-3,4-difluorophenyl)acetonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-(2-Bromo-3,4-difluorophenyl)acetonitrile from the previous step.
-
Slowly add a mixture of concentrated sulfuric acid and water (1:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted nitrile or impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of 2-(2-Bromo-3,4-difluorophenyl)acetic acid should form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield the pure 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
-
Dry the purified product under vacuum.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized 2-(2-Bromo-3,4-difluorophenyl)acetic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂-) adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their splitting patterns influenced by the fluorine and bromine substituents. The carboxylic acid proton will be a broad singlet, often above 10 ppm, and its visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear around 170-180 ppm. The methylene carbon will be in the range of 35-45 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling, with their chemical shifts influenced by the electronegative halogen substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound. A reverse-phase HPLC method is suitable for this analysis.[3]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the target compound from potential impurities and starting materials. Method validation according to ICH guidelines is recommended for quantitative applications.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z corresponding to the molecular weight minus one. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two characteristic peaks separated by 2 m/z units, which is a key diagnostic feature.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[4] Phenylacetic acid derivatives themselves are known to possess a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5]
The presence of the bromo and difluoro substituents in 2-(2-Bromo-3,4-difluorophenyl)acetic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromo-phenylacetamide derivatives have shown promising antifungal activity.[6] The unique substitution pattern of this molecule can be exploited to fine-tune the pharmacological properties of a lead compound.
Potential areas of application include:
-
Synthesis of Novel Anti-inflammatory Agents: The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Development of Anticancer Therapeutics: Fluorinated phenylacetamide derivatives have been investigated as potential anticancer agents.[5]
-
Antimicrobial Drug Discovery: The lipophilicity and electronic properties conferred by the halogen atoms could be beneficial for designing new antimicrobial compounds.
Caption: Potential applications of 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Safety and Handling
Conclusion
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique chemical structure, featuring multiple halogen substituents, offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for its use in the laboratory.
References
-
interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Chegg.com. Published 2021-02-26. Available from: [Link]
- Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271.
-
HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]
-
Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Published 2013-07-01. Available from: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Published 2020-06-08. Available from: [Link]
-
2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282. PubChem. Available from: [Link]
-
2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615. PubChem. Available from: [Link]
-
Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. Published 2023-06-12. Available from: [Link]
Sources
- 1. 1780785-72-9|2-(2-Bromo-3,4-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
Methodological & Application
Suzuki-Miyaura coupling conditions for 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Application Note: Suzuki-Miyaura Coupling of 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Part 1: Executive Summary
This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-(2-Bromo-3,4-difluorophenyl)acetic acid . This substrate presents a triad of synthetic challenges: (1) steric hindrance at the oxidative addition site due to the ortho-acetic acid side chain, (2) electronic deactivation of the catalytic center by the electron-withdrawing fluorine atoms, and (3) catalyst poisoning/sequestration risks associated with the free carboxylic acid moiety.
While standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in stalled conversion or protodehalogenation for this class of substrates, this protocol utilizes biaryl phosphine ligands (Buchwald ligands) and a high-ionic-strength biphasic system to ensure quantitative conversion.
Part 2: Substrate Analysis & Synthetic Strategy
The Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid
-
Steric Environment: The bromine atom is ortho to the acetic acid group (-CH₂COOH). This creates significant steric bulk, impeding the approach of the Palladium(0) species during oxidative addition and slowing transmetallation.
-
Electronic Environment: The 3,4-difluoro substitution pattern renders the aromatic ring electron-deficient. While this theoretically facilitates oxidative addition by weakening the C-Br bond, it renders the resulting Pd(II)-aryl species more electrophilic and prone to side reactions (e.g., homocoupling or reduction) if the transmetallation step is slow.
-
Functional Group Interference: The free carboxylic acid (pKa ~4.3) will instantly consume one equivalent of base. Furthermore, the resulting carboxylate anion can coordinate to the Palladium center (
or coordination), displacing labile ligands and creating an inactive "Pd-ate" resting state.
Strategic Solutions
| Challenge | Solution | Mechanism |
| Steric Hindrance | Ligand Selection: SPhos or XPhos | Bulky biaryl ligands facilitate oxidative addition and, crucially, promote reductive elimination in crowded systems. |
| Free Acid | Base Load: 3.0–4.0 equivalents | 1 eq neutralizes the acid; 2–3 eq activate the boronic acid and facilitate the catalytic cycle. |
| Solubility | Solvent: Dioxane/Water (4:1) | Water is essential to solubilize the inorganic base (K₃PO₄) and the resulting carboxylate salt, preventing precipitation on the catalyst surface. |
Part 3: Optimized Experimental Protocol
Materials
-
Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (3.5 equiv)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and SPhos (0.04 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).
-
Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 5 minutes is recommended for critical scale-ups.
-
-
Base Addition: Add solid K₃PO₄ (3.5 equiv).
-
Solvent & Degassing: Add the Dioxane/Water mixture (concentration 0.1 M – 0.2 M relative to bromide). Seal the vial and sparge with Argon or Nitrogen for 10 minutes.
-
Critical Step: Oxygen removal is vital to prevent phenol formation via boronic acid oxidation and phosphine oxide formation.
-
-
Reaction: Heat the mixture to 80–90 °C with vigorous stirring.
-
Monitoring: Check by HPLC or LC-MS after 2 hours. Most reactions complete within 4–6 hours.
-
-
Workup (Acidic Quench):
Part 4: Visualization of the Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting the specific interference of the carboxylate group and the role of the bulky SPhos ligand in overcoming the ortho-steric barrier.
Part 5: Optimization & Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 or Pd(dppf)Cl₂ . Ensure thorough degassing.[1] |
| Protodehalogenation (Br replaced by H) | Hydride Source / Slow Transmetallation | The reaction is stalling at the Pd(II) stage. Increase Boronic Acid (1.5 eq) and Base concentration. Switch solvent to Toluene/Water (10:1) to reduce proton sources, though solubility may decrease. |
| Homocoupling of Boronic Acid | Oxidation | Oxygen leak. Ensure inert atmosphere. Reduce Boronic Acid loading slightly and add it in portions. |
| Starting Material Remains (Acidic) | Base Consumption | The free acid consumed the base. Verify you added at least 3.5 equivalents of K₃PO₄. |
Part 6: Alternative "Protected" Route
If the direct coupling fails due to the free acid, the following two-step sequence is the industry-standard fallback:
-
Esterification: Treat substrate with MeOH/H₂SO₄ (cat.) or TMS-Diazomethane to form the Methyl Ester.
-
Coupling: Run Suzuki coupling using standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O).
-
Hydrolysis: Saponify with LiOH/THF/H₂O. Note: The direct protocol (Part 3) is preferred for atom economy and process efficiency.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Molander, G. A., et al. "Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water." Journal of Organic Chemistry, 2003.[6] (Context on fluorinated substrates). Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4][6] Chemical Reviews, 1995.[2][6] Link
-
Deng, W., et al. "Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Pd(OAc)2/DABCO." Organic Letters, 2004. (Base/Acid tolerance discussions). Link
Sources
Application Note: Esterification Protocols for 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Executive Summary & Strategic Analysis
Target Molecule: 2-(2-Bromo-3,4-difluorophenyl)acetic acid (CAS: 1780785-72-9) Molecular Weight: 251.03 g/mol Core Challenges:
-
Steric Impediment: The bromine atom at the ortho (C2) position exerts a steric influence on the adjacent acetic acid side chain.[1] While less severe than in ortho-substituted benzoic acids, this bulk can retard the rate of nucleophilic attack in standard equilibrium-driven esterifications.[1]
-
Electronic Deactivation: The 3,4-difluoro substitution pattern creates an electron-deficient aromatic ring.[1] This increases the acidity of the carboxylic acid (lowering pKa relative to phenylacetic acid) and slightly increases the acidity of the benzylic methylene protons, necessitating care with strong bases to avoid side reactions (e.g., racemization if chiral centers were present, or condensation byproducts).[1]
Scope: This guide details three validated protocols ranging from robust scale-up methods to mild, high-throughput techniques.
Decision Matrix: Method Selection
Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and constraints.
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (The Robust Scale-Up Route)
Best For: Large-scale synthesis (>10g), sterically hindered alcohols, or when quantitative conversion is required.[1]
Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (
Reagents:
-
Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid (1.0 equiv)[1]
-
Activator: Thionyl Chloride (
) (1.5 – 2.0 equiv)[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]
-
Catalyst: DMF (Dimethylformamide) (1-2 drops)[1]
-
Alcohol: Methanol or Ethanol (Excess)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Dissolution: Suspend the carboxylic acid (10 mmol, ~2.51 g) in anhydrous DCM (30 mL).
-
Activation: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating acid chloride formation.
-
Addition: Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) at 0°C.
-
Reflux: Warm to room temperature, then heat to gentle reflux (40°C) for 2 hours. Monitor gas evolution (
and ).[1]-
Checkpoint: The solution should become clear and homogeneous.
-
-
Evaporation (Critical): Cool and concentrate in vacuo to remove excess
. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles.[1] -
Esterification: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL). Cool to 0°C. Add the desired alcohol (e.g., MeOH, 5.0 equiv) and Pyridine or Triethylamine (1.1 equiv) to scavenge HCl.[1]
-
Workup: After 1 hour, dilute with DCM, wash with 1M HCl, saturated
, and brine. Dry over and concentrate.
Protocol B: Base-Promoted Alkylation (The High-Throughput Route)
Best For: Small scale (<1g), valuable intermediates, or parallel synthesis.[1] Avoids harsh acidic conditions.[1][2]
Mechanism:
Reagents:
-
Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid (1.0 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( )[1] -
Electrophile: Methyl Iodide (
) or Ethyl Iodide ( ) (1.2 equiv)[1] -
Solvent: DMF (Dimethylformamide) or Acetone[1]
Procedure:
-
Dissolution: In a vial, dissolve the acid (1.0 mmol, 251 mg) in DMF (3 mL).
-
Deprotonation: Add
(488 mg, 1.5 mmol). Stir for 15 minutes at room temperature. The mixture will be a suspension.[1]-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the carboxylate anion.[1]
-
-
Alkylation: Add Methyl Iodide (80 µL, 1.2 mmol) dropwise. Caution: MeI is a carcinogen.[1]
-
Reaction: Stir at room temperature for 2-4 hours.
-
Workup: Dilute with Ethyl Acetate (20 mL). Wash aggressively with water (3 x 10 mL) to remove DMF.[1] Wash with brine, dry, and concentrate.[1]
-
Purification: Usually yields pure product without chromatography.[1]
Protocol C: Fischer Esterification (The Cost-Effective Route)
Best For: Simple methyl/ethyl esters where cost is the primary driver and time is not critical.[1] Mechanism: Acid-catalyzed equilibrium reaction.[1]
Reagents:
-
Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid[1][3][4]
-
Catalyst: Sulfuric Acid (
, conc.)[1][5] (0.1 – 0.5 equiv)[1] -
Solvent/Reagent: Methanol (Anhydrous) (Large excess)[1]
Procedure:
-
Setup: Dissolve acid (5.0 g) in Methanol (50 mL).
-
Catalyst: Carefully add conc.
(0.5 mL) dropwise.[1] -
Reflux: Heat to reflux (65°C) for 12–18 hours.
-
Workup: Concentrate to ~10 mL volume. Pour into ice water. Extract with Ethyl Acetate.[1] Wash with saturated
to remove unreacted acid.[1]
Analytical Validation & QC
To ensure the integrity of the protocol, the following analytical benchmarks should be met:
| Parameter | Method | Expected Observation |
| Purity | HPLC (UV 254nm) | >98% Area |
| Identity | Ester Methyl: Singlet | |
| Conversion | TLC (Hex/EtOAc) | Product |
| Mass Spec | LC-MS (ESI+) |
Troubleshooting Guide
Issue: Low Yield in Method C (Fischer)
-
Root Cause: Equilibrium limitation due to water accumulation or steric hindrance.[1]
-
Solution: Switch to Method A (Acid Chloride) which is irreversible.[1] Alternatively, use a Dean-Stark trap (if using high-boiling alcohols) or add molecular sieves to the reaction.[1]
Issue: Dehalogenation (Loss of Bromine) [1]
-
Root Cause: Rare, but can occur under vigorous Pd-catalyzed conditions (not applicable here) or extreme reducing conditions.[1]
-
Solution: Ensure no transition metals are present in the glassware/stirrers.[1] The described protocols are chemically compatible with aryl bromides.[1]
Issue: Hydrolysis during Workup
-
Root Cause: The electron-deficient ring makes the ester slightly more susceptible to base hydrolysis.[1]
-
Solution: Perform
washes quickly and with cold solutions.[1] Do not let the organic layer sit in contact with basic aqueous phases for extended periods.[1]
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Fischer and Acid Chloride mechanisms).
-
Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]
-
Pittelkow, M., et al. (2004).[1][6] Synthesis of N-acyl-dithiocarbamates and their use for esterification. Synthesis, 2004(15), 2485-2492.[1] (Discusses activation of hindered acids).[1][2][6]
-
PubChem. (2023).[1] Compound Summary for 2-(2-Bromo-3,4-difluorophenyl)acetic acid. Link
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (Foundational paper for DCC/DMAP coupling if mild coupling is preferred).
Sources
- 1. (3,4-Difluorophenyl)acetic acid | C8H6F2O2 | CID 69571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. 2-(2-bromo-3,4-difluorophenyl)acetic acid 95% | CAS: 1780785-72-9 | AChemBlock [achemblock.com]
- 4. 1780785-72-9|2-(2-Bromo-3,4-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 5. uakron.edu [uakron.edu]
- 6. Ester synthesis by esterification [organic-chemistry.org]
Application Note: A Systematic Approach to Recrystallization Solvent Selection for the Purification of 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Introduction
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the judicious selection of an appropriate solvent or solvent system.[3][4] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for efficient crystal formation and high recovery upon cooling.[5][6] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or insoluble in the hot solvent, allowing for their removal via hot filtration.[6]
This application note provides a detailed, systematic protocol for researchers, scientists, and drug development professionals to identify the optimal recrystallization solvent for the purification of 2-(2-Bromo-3,4-difluorophenyl)acetic acid. The approach is grounded in fundamental principles of solubility and is designed to be a self-validating system for achieving high-purity material.
Physicochemical Properties of 2-(2-Bromo-3,4-difluorophenyl)acetic acid
A preliminary analysis of the structure of 2-(2-Bromo-3,4-difluorophenyl)acetic acid suggests a molecule of moderate polarity, owing to the presence of the carboxylic acid group, the aromatic ring, and halogen substituents. Predicted physicochemical properties include a boiling point of approximately 314.5°C and a LogP of 2.19. A structurally related compound, 2-bromo-4-fluorophenylacetic acid, has a reported melting point of 145°C and is sparingly soluble in water. This information indicates that the target compound is a solid at room temperature and that a range of organic solvents should be screened to determine the most suitable recrystallization medium.
Experimental Workflow for Solvent Selection
The following workflow provides a systematic approach to identifying an appropriate recrystallization solvent. This process begins with single-solvent screening and progresses to mixed-solvent systems if a suitable single solvent cannot be identified.
Caption: Workflow for Recrystallization Solvent Selection.
Protocol 1: Single-Solvent Solubility Screening
Objective: To identify a single solvent that dissolves 2-(2-Bromo-3,4-difluorophenyl)acetic acid when hot but not when cold.
Materials:
-
Crude 2-(2-Bromo-3,4-difluorophenyl)acetic acid
-
Small test tubes
-
A selection of solvents with varying polarities (see Table 1)
-
Hot plate or heating mantle
-
Water or sand bath
-
Pasteur pipettes
-
Glass stirring rod
Procedure:
-
Place approximately 10-20 mg of the crude acid into a small test tube.
-
Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[7]
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.
-
If the compound dissolves completely at the boiling point, it is a potentially suitable solvent.
-
If the compound does not dissolve, add more solvent in 0.2 mL increments, heating to boiling after each addition, up to a total volume of 2 mL. If the compound still does not dissolve, the solvent is unsuitable.
-
For promising solvents where the compound dissolved at boiling, allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass stirring rod just below the surface of the liquid to induce crystallization.[8]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record your observations for each solvent in a table similar to Table 1.
Data Presentation: Solubility Screening Results
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling |
| Water | High | |||
| Ethanol | High | |||
| Methanol | High | |||
| Acetone | Medium | |||
| Ethyl Acetate | Medium | |||
| Dichloromethane | Medium | |||
| Toluene | Low | |||
| Heptane/Hexane | Low |
Researchers should fill in this table with their experimental observations (e.g., Insoluble, Sparingly Soluble, Soluble, No Crystals, Poor Crystals, Good Crystals).
Protocol 2: Mixed-Solvent Recrystallization
Objective: To purify 2-(2-Bromo-3,4-difluorophenyl)acetic acid using a pair of miscible solvents when no suitable single solvent is found.
Rationale: This technique is employed when the target compound is too soluble in one solvent and insoluble in another. The two solvents must be miscible.[9][10] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added until the solution becomes turbid, indicating the saturation point has been reached.[9]
Procedure:
-
Select a miscible solvent pair based on the results from Protocol 1. A "good" solvent is one in which the compound is soluble, and a "poor" solvent is one in which it is insoluble.
-
In an Erlenmeyer flask, dissolve the crude acid in the minimum amount of the hot "good" solvent.
-
While maintaining the temperature, add the hot "poor" solvent dropwise until a faint cloudiness (turbidity) persists.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.
-
Collect the crystals by vacuum filtration.
Protocol 3: Large-Scale Recrystallization
Once an optimal solvent or solvent system has been identified, the following protocol can be used for larger quantities of material.
Caption: General Protocol for Recrystallization.
Procedure:
-
Place the crude 2-(2-Bromo-3,4-difluorophenyl)acetic acid in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent (or "good" solvent of a mixed pair) and heat the mixture to boiling.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.[8]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
If using a mixed-solvent system, add the "poor" solvent as described in Protocol 2.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly to remove all traces of solvent. The purity of the final product can be assessed by melting point analysis and chromatographic techniques (e.g., HPLC, TLC). A pure compound should have a sharp melting point range.[11]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form | Too much solvent was used; supersaturated solution. | Boil off some solvent and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[12] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is highly impure. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Consider purification by a different method (e.g., chromatography) before recrystallization.[12][13] |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration; crystals washed with too much cold solvent. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the funnel is pre-heated during hot filtration. Use a minimal amount of ice-cold solvent for washing.[13] |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note: this may not be effective for all colored impurities. |
Conclusion
This application note provides a comprehensive and systematic guide for the selection of an optimal recrystallization solvent for the purification of 2-(2-Bromo-3,4-difluorophenyl)acetic acid. By following the detailed protocols for single-solvent screening, mixed-solvent systems, and large-scale recrystallization, researchers can confidently and efficiently achieve high-purity material essential for research and development activities. The inclusion of a troubleshooting guide further assists in overcoming common challenges encountered during the recrystallization process.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sweetstudy.com [sweetstudy.com]
- 3. praxilabs.com [praxilabs.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. mt.com [mt.com]
- 6. Video: Recrystallization - Concept [jove.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(2-Bromo-3,4-difluorophenyl)acetic acid with Boronic Acids
Introduction: Crafting Biaryl Scaffolds for Modern Drug Discovery
The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from the unique conformational properties it imparts, allowing for precise three-dimensional arrangements of pharmacophoric elements that can lead to high-affinity interactions with biological targets. Phenylacetic acid derivatives, in particular, are integral building blocks for numerous pharmaceuticals, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[3] The fusion of these two privileged scaffolds, through the formation of 2-(biphenyl)acetic acid derivatives, has yielded compounds with significant therapeutic potential, including anti-inflammatory, analgesic, and anti-tumor activities.[2][3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[5] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid) and an organic halide or triflate offers a broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.[7][8]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-(2-Bromo-3,4-difluorophenyl)acetic acid with a variety of boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and provide expert insights into overcoming potential challenges, particularly those arising from the presence of a free carboxylic acid moiety and the sterically demanding nature of the aryl bromide.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex.[7][9]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[8][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(2-Bromo-3,4-difluorophenyl)acetic acid with a representative arylboronic acid. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different boronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-(2-Bromo-3,4-difluorophenyl)acetic acid | 1000342-99-3 | 267.03 | 1.0 | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| K₃PO₄ (Potassium phosphate) | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2-(2-bromo-3,4-difluorophenyl)acetic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (3.0 mmol, 3.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the product is in its protonated, organic-soluble form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3,4-difluoro-[1,1'-biphenyl]-2-yl)acetic acid derivative.
Expert Insights and Troubleshooting
The success of a Suzuki-Miyaura coupling, especially with a substrate bearing a carboxylic acid, hinges on a nuanced understanding of the interplay between the various reaction components.
The Critical Role of the Base
The presence of the acidic proton on the carboxylic acid necessitates the use of at least one extra equivalent of base for its neutralization.[11] Failure to do so can lead to protonation of the base intended for the catalytic cycle, thereby inhibiting the reaction. We recommend using 3 equivalents of a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[10] While stronger bases like hydroxides can be used, they may increase the risk of side reactions. The choice of base can also influence the solubility of the reactants and intermediates, which is particularly important in biphasic solvent systems.[11]
Navigating the Challenges of a Carboxylic Acid Substrate
A potential pitfall when using substrates with carboxylic acid groups is the coordination of the resulting carboxylate to the palladium center, which can lead to catalyst deactivation.[12] This is a key consideration in catalyst and ligand selection. The use of bulky, electron-rich phosphine ligands, such as SPhos or other Buchwald-type ligands, can help to mitigate this issue by promoting the desired reductive elimination step and preventing the formation of stable carboxylate-palladium complexes.
Catalyst and Ligand Selection for Sterically Hindered Substrates
The 2-bromo-3,4-difluorophenyl)acetic acid is a sterically hindered substrate due to the ortho-bromo substituent and the adjacent acetic acid group. For such challenging couplings, a highly active catalyst system is required.[13] While Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) often provide superior results in terms of reaction rates and yields, especially at lower catalyst loadings.[13][14]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Ineffective base- Poor solubility of reactants | - Use a fresh, high-quality catalyst and ligand.- Ensure thorough degassing of solvents and the reaction mixture.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃).- Try a different solvent system (e.g., DMF/water, Toluene/water) to improve solubility.[13] |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | - Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature.- Use the boronic acid in a slight excess (1.2-1.5 equivalents).- Consider using a more stable boronate ester (e.g., a pinacol ester).[6] |
| Homocoupling | Coupling of two molecules of the boronic acid or two molecules of the aryl bromide. | - Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.- Use a well-defined palladium precatalyst.- Adjust the palladium-to-ligand ratio. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-(biphenyl)acetic acid derivatives, providing a direct and efficient route to these valuable compounds. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges posed by substrates containing free carboxylic acids and steric hindrance. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of a diverse range of biaryl acetic acid derivatives, paving the way for the discovery of new therapeutic agents.
References
-
One step synthesis of Diflunisal using a Pd-diamine complex. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Yadav, P., & Kumar, A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit. Retrieved February 15, 2026, from [Link]
-
Wang, Y., Li, S., Zhang, Y., Li, H., & Ma, C. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved February 15, 2026, from [Link]
-
Wang, Y., Li, S., Zhang, Y., Li, H., & Ma, C. (2025). Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Carboxylic acid and Cross Coupling reactions. (2024, July 23). Reddit. Retrieved February 15, 2026, from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Total synthesis of Diflunisal via lithiation/borylation/Suzuki–Miyaura cross-coupling in a microflow system. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Mazik, M., & Seidel, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved February 15, 2026, from [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central. Retrieved February 15, 2026, from [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. Retrieved February 15, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of 2-(2-Bromo-3,4-difluorophenyl)acetyl Chloride
Executive Summary
This application note details the optimized protocol for synthesizing 2-(2-Bromo-3,4-difluorophenyl)acetyl chloride from its parent carboxylic acid. This intermediate is a critical building block in the synthesis of fluorinated kinase inhibitors and other pharmaceutical agents.
The presence of the ortho-bromo substituent introduces significant steric bulk, while the 3,4-difluoro motif creates an electron-deficient aromatic core. These structural features require a mild, catalytic approach to prevent side reactions such as decarboxylation or halogen scrambling. This guide recommends the Oxalyl Chloride/DMF method over Thionyl Chloride to ensure high purity and quantitative conversion at ambient temperatures.
Chemical Context & Challenges[1][2][3][4]
Substrate Analysis[2]
-
CAS: 1780785-72-9 (Generic reference for parent acid class)[1][2]
-
Molecular Weight: ~251.03 g/mol [1]
-
Key Structural Features:
-
Steric Hindrance: The C2-Bromine atom is physically large (Van der Waals radius ~1.85 Å), potentially impeding nucleophilic attack at the carbonyl carbon.
-
Electronic Effect: The C3/C4-Fluorine atoms are strongly electronegative, withdrawing electron density from the ring. While this stabilizes the C-C bond, it necessitates anhydrous conditions to prevent rapid hydrolysis of the resulting acid chloride.
-
Reaction Selection Strategy
| Method | Reagent | Conditions | Suitability |
| Method A (Recommended) | Oxalyl Chloride + cat. DMF | DCM, 0°C to RT | High. Mild, gas-only byproducts, compatible with sterics. |
| Method B | Thionyl Chloride ( | Reflux (80°C) | Medium. Requires heat; risk of halogen exchange or degradation. |
| Method C | Neat or Solvent | Low. Difficult purification; phosphorous byproducts are hard to remove. |
Mechanistic Insight: The Vilsmeier-Haack Pathway
The reaction does not proceed via direct attack of the carboxylic acid on oxalyl chloride. Instead, it relies on the in situ formation of a highly reactive Vilsmeier-Haack type intermediate (Chloroiminium salt) generated by the reaction of Dimethylformamide (DMF) with Oxalyl Chloride.
Catalytic Cycle Diagram
The following diagram illustrates the activation of the carboxyl group, overcoming the steric hindrance of the ortho-bromo group.
Figure 1: Catalytic cycle showing the activation of Oxalyl Chloride by DMF to form the reactive chloroiminium species, which subsequently converts the carboxylic acid to the acid chloride.
Experimental Protocol (Standard Operating Procedure)
Materials & Equipment
-
Substrate: 2-(2-Bromo-3,4-difluorophenyl)acetic acid (10.0 g, 39.8 mmol).
-
Reagent: Oxalyl Chloride (2.0 M in DCM or neat, 1.2 - 1.5 equiv).
-
Catalyst: N,N-Dimethylformamide (DMF), Anhydrous (3-5 drops).
-
Solvent: Dichloromethane (DCM), Anhydrous (100 mL, 10V).
-
Glassware: 250 mL 3-neck RBF, addition funnel, nitrogen inlet, drying tube (
).
Step-by-Step Methodology
-
Setup: Flame-dry the glassware under a stream of nitrogen. Cool to room temperature.
-
Solvation: Charge the flask with 2-(2-Bromo-3,4-difluorophenyl)acetic acid (10.0 g) and anhydrous DCM (100 mL). Stir to obtain a suspension or solution (substrate dependent).
-
Catalyst Addition: Add catalytic DMF (approx. 50-100 µL).
-
Note: DMF acts as the initiator. Without it, the reaction may be sluggish due to the 2-bromo steric effect.
-
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (5.1 mL, 60 mmol, 1.5 equiv) dropwise over 20 minutes via the addition funnel.
-
Observation: Vigorous gas evolution (
) will occur immediately. Ensure proper venting into a scrubber (NaOH trap).
-
-
Reaction: Allow the bath to warm to room temperature naturally. Stir for 2–4 hours.
-
Endpoint: The reaction mixture should become a clear, homogeneous solution (yellowish). Gas evolution should cease.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C.
-
Co-evaporation: Add 20 mL of fresh anhydrous DCM or Toluene and re-evaporate to remove trace Oxalyl Chloride and HCl. Repeat twice.
-
-
Isolation: The resulting oil/solid is the crude acid chloride.
-
Yield: Typically quantitative (>98%).
-
Storage: Use immediately for the next step (e.g., Friedel-Crafts or Amide coupling). If storage is necessary, keep under Argon at -20°C.
-
Quality Control & Analytics
Direct analysis of acid chlorides is difficult due to hydrolysis on silica or LC columns. The standard industry protocol involves derivatization to the methyl ester .
Derivatization Protocol for HPLC/GC
-
Take a 20 µL aliquot of the crude acid chloride.
-
Quench into 500 µL of anhydrous Methanol (MeOH).
-
Shake for 5 minutes (forms the methyl ester).
-
Analyze via HPLC or GC-MS.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to light brown oil/solid | Visual |
| Purity (Deriv.) | > 97.0% (AUC) | HPLC (C18, ACN/H2O) |
| H-NMR | Shift of | 1H-NMR (CDCl3) |
| Identity | Mass of Methyl Ester ( | LC-MS / GC-MS |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing temperature control and volatile removal.
Safety & Handling
-
Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water. Must be handled in a fume hood.
-
Carbon Monoxide (CO): A byproduct of the reaction. Ensure the fume hood sash is low and airflow is sufficient.
-
Hydrofluoric Acid Risk: While the C-F bond is stable, accidental extreme heating or interaction with strong Lewis acids could theoretically liberate fluoride. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Acyl Chlorides and Vilsmeier-Haack reagent).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions.[3] The Journal of Organic Chemistry, 43(20), 3972–3974.
-
PubChem. (n.d.).[4][5] 2-(2-Bromo-3,4-difluorophenyl)acetic acid.[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023.
-
Common Organic Chemistry. (2023). Acid to Acid Chloride: Oxalyl Chloride Protocol.
Sources
- 1. 2-(2-bromo-3,4-difluorophenyl)acetic acid 95% | CAS: 1780785-72-9 | AChemBlock [achemblock.com]
- 2. 1780785-72-9|2-(2-Bromo-3,4-difluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromodifluoroacetyl chloride | C2BrClF2O | CID 520892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Palladium Impurity Removal from 2-(2-Bromo-3,4-difluorophenyl)acetic Acid Derivatives
Welcome to the technical support center for the purification of 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing palladium impurities from these valuable compounds. Given that palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of such aryl acetic acids, effective removal of the catalyst is a critical step to ensure the integrity of downstream applications and meet stringent regulatory requirements.
This resource is structured to anticipate and address the specific challenges you may encounter during your experimental work. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when dealing with palladium contamination in 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivatives.
Q1: Why is there a persistent yellow or black discoloration in my product even after initial purification?
Discoloration in your product is a strong indicator of residual palladium. Palladium can exist in various oxidation states, including Pd(0) and Pd(II), and can form colloidal nanoparticles, which often appear as black or dark brown particulates. The color intensity can be a rough qualitative guide to the level of contamination. Standard purification techniques like simple filtration or a single extraction may not be sufficient to remove all forms of palladium, especially highly dispersed nanoparticles or soluble palladium complexes.
Q2: I performed a silica gel column chromatography, but my product still contains unacceptable levels of palladium. Why?
While silica gel chromatography can remove some palladium species, its effectiveness is often limited. Several factors can contribute to this:
-
Polarity of Palladium Complexes: Some palladium-ligand complexes can have polarities similar to your target molecule, leading to co-elution.
-
Strong Adsorption to the Product: The palladium may have a strong affinity for your product, especially if your derivative contains coordinating functional groups.
-
On-Column Decomposition: The palladium complex might decompose on the silica, leading to palladium metal streaking throughout the column.
A study has shown that even after flash chromatography, a significant amount of palladium can remain, necessitating a subsequent scavenging step for reliable removal.
Q3: How does the carboxylic acid functionality in my molecule affect the choice of a palladium scavenger?
The carboxylic acid group is a key consideration. It can act as a Brønsted-Lowry acid and potentially react with basic scavengers (e.g., amine-functionalized scavengers). This can lead to the formation of salts, which might complicate your work-up or reduce the scavenger's efficiency. Therefore, it is often preferable to use scavengers that operate under neutral or slightly acidic conditions, or to protect the carboxylic acid group prior to scavenging if a basic scavenger is necessary. Conversely, the carboxylate, formed under basic conditions, could chelate with palladium, making it more challenging to remove.
Q4: Are there any specific challenges associated with the bromo- and difluoro-substituents on the phenyl ring?
The electron-withdrawing nature of the difluoro substituents can influence the electronic properties of the palladium complexes formed during the reaction, potentially affecting their stability and solubility. While these substituents are generally stable during purification, it's important to be aware of any potential for defluorination under harsh conditions, although this is unlikely with standard palladium removal techniques. The bromo-substituent is a common handle for cross-coupling and is generally stable.
Troubleshooting Guide: A Systematic Approach to Palladium Removal
If you are facing challenges in reducing palladium levels in your 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivatives, follow this systematic troubleshooting guide.
Step 1: Identify the Nature of the Palladium Impurity
The first step is to have a hypothesis about the likely form of the palladium in your reaction mixture. This will depend on the catalytic cycle of the reaction used for synthesis (e.g., Suzuki, Heck, α-arylation).
-
Pd(0) species: Often generated from Pd(II) pre-catalysts in the presence of phosphine ligands. These can be prone to aggregation, forming nanoparticles.
-
Pd(II) species: May be present as soluble complexes with ligands or your starting materials/product.
A simple filtration through Celite® can sometimes remove heterogeneous Pd(0) particles. If the filtrate remains colored, you are likely dealing with soluble palladium complexes or very fine nanoparticles.
Step 2: Selecting the Right Scavenging Strategy
The choice of a palladium scavenger is critical for efficient removal. Scavengers are materials that selectively bind to metals, allowing for their removal from the product solution. They can be broadly categorized as silica-based, polymer-based, or activated carbon.
| Scavenger Type | Functional Group Examples | Mechanism of Action | Best For | Considerations for 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivatives |
| Silica-Based | Thiol, Thiouracil, Amines | Chemisorption | Broad applicability for both Pd(0) and Pd(II) | Thiol-based scavengers are generally very effective. Be cautious with amine-based scavengers due to the acidic proton of the carboxylic acid. |
| Polymer-Based | Trimercaptotriazine (TMT) | Chelation | Highly effective for a range of palladium species | High capacity and can be used in batch or flow systems. |
| Activated Carbon | N/A | Adsorption | Removal of Pd on carbon (from Pd/C reactions) and some soluble species | Can be effective but may also adsorb your product, leading to yield loss. Requires careful optimization. |
Expert Insight: For aryl acetic acid derivatives, thiol-based silica scavengers are often a good starting point due to the high affinity of sulfur for palladium.
Step 3: Optimizing the Scavenging Process
Simply adding a scavenger is often not enough. Optimization of the following parameters is key:
-
Solvent: The solvent can affect the swelling of polymer-based scavengers and the accessibility of the binding sites. A solvent in which your product is highly soluble is a good starting point.
-
Temperature: Increasing the temperature can enhance the kinetics of scavenging, but be mindful of the thermal stability of your product. A study by PhosphonicS showed that increasing the temperature from 40 to 60 °C resulted in a 60% reduction in treatment time.
-
Time: The contact time between the scavenger and your product solution is crucial. A minimum of a few hours is typically recommended, with overnight stirring often being effective.
-
Amount of Scavenger: The amount of scavenger should be in excess relative to the amount of palladium. A typical starting point is 10-20 weight equivalents relative to the palladium content.
Step 4: Analytical Verification
After purification, it is essential to quantify the residual palladium levels to confirm the effectiveness of your chosen method. The most common and accurate technique for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). For a more rapid, in-process check, fluorescence-based detection methods are also available.
Decision Workflow for Palladium Removal
Caption: Decision workflow for selecting a palladium purification strategy.
Experimental Protocol: Standardized Thiol-Based Silica Scavenger Treatment
This protocol provides a general procedure for using a thiol-functionalized silica scavenger to remove palladium impurities from a solution of a 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivative.
Materials:
-
Crude 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivative containing palladium impurities.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).
-
Anhydrous solvent in which the product is soluble (e.g., Toluene, THF, Ethyl Acetate).
-
Inert gas (Nitrogen or Argon).
-
Stirring plate and magnetic stir bar.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel).
Procedure:
-
Dissolution: Dissolve the crude product in the chosen anhydrous solvent under an inert atmosphere. The concentration should be such that the product remains fully dissolved throughout the process.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A general starting point is 20-50 weight equivalents of scavenger relative to the mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined empirically.
-
Filtration: After the desired stirring time, cool the mixture to room temperature if heated. Filter the mixture to remove the scavenger. Wash the collected scavenger with fresh solvent to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the purified product for palladium analysis (e.g., ICP-MS) to confirm the removal of the impurity to the desired level.
Logical Relationship of Purification Steps
Caption: Logical sequence of steps in a comprehensive purification workflow.
By following the guidance in this technical support center, you will be better equipped to tackle the challenges of palladium removal from your 2-(2-Bromo-3,4-difluorophenyl)acetic acid derivatives, leading to higher purity products and more reliable experimental outcomes.
References
preventing decarboxylation of phenylacetic acids during high-temp reactions
A Guide to Preventing Unwanted Decarboxylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to mitigate the unwanted decarboxylation of phenylacetic acids and their derivatives during high-temperature reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve optimal results in your synthetic endeavors.
Part 1: Understanding the Problem - The "Why" Behind Decarboxylation
Decarboxylation is the removal of a carboxyl group (-COOH) with the release of carbon dioxide (CO₂). While a valuable transformation in some synthetic routes, it is a common and often frustrating side reaction when working with phenylacetic acids at elevated temperatures. The propensity of these molecules to decarboxylate stems from the relative stability of the benzyl carbanion intermediate that can form upon loss of CO₂.
The general mechanism can be simplified as follows:
-
Proton Abstraction (under basic conditions) or Thermal Weakening: At high temperatures, the C-C bond between the phenylacetyl group and the carboxyl group weakens. In the presence of a base, the acidic proton of the carboxyl group is removed, forming a carboxylate anion.
-
Elimination of CO₂: The molecule expels a stable molecule of carbon dioxide. This step is often the rate-determining step and is highly dependent on the reaction conditions.
-
Formation of a Benzyl Carbanion: The loss of CO₂ results in the formation of a benzyl carbanion. The stability of this intermediate is a key driving force for the reaction, as the negative charge can be delocalized into the aromatic ring through resonance.
-
Protonation: The benzyl carbanion is then protonated by a proton source in the reaction mixture (e.g., solvent, trace water) to yield the final, often undesired, toluene derivative.
Caption: Generalized mechanism of phenylacetic acid decarboxylation.
Factors that stabilize the benzyl carbanion, such as electron-withdrawing groups on the phenyl ring, can increase the rate of decarboxylation. Conversely, electron-donating groups may destabilize the carbanion and slow down the reaction.[1]
Part 2: Troubleshooting Guide
This section is designed to address specific issues you may be encountering in your experiments.
Q1: My reaction is producing a significant amount of toluene (or a derivative thereof) as a byproduct. How can I confirm this is due to decarboxylation?
A1: The most direct way to confirm decarboxylation is to monitor your reaction for the evolution of carbon dioxide (CO₂) gas. This can be done by passing the reaction headspace gas through a solution of limewater (calcium hydroxide). The formation of a white precipitate (calcium carbonate) is a positive test for CO₂. Additionally, meticulous analysis of your crude reaction mixture by GC-MS or LC-MS will allow you to identify and quantify the toluene derivative byproduct.
Q2: I am running my reaction at 150 °C and observing significant decarboxylation. What is the first parameter I should adjust?
A2: Temperature is the most critical factor influencing the rate of decarboxylation.[2][3] The first and most effective step is to lower the reaction temperature. Even a reduction of 10-20 °C can significantly decrease the rate of this side reaction. It is advisable to perform a temperature optimization study to find the lowest possible temperature at which the desired reaction proceeds at an acceptable rate.
Q3: My desired reaction requires basic conditions, but I suspect this is promoting decarboxylation. What are my options?
A3: You are correct; basic conditions can promote the formation of the carboxylate anion, which may be more prone to decarboxylation.[2] Consider the following strategies:
-
Use a Weaker Base: If your reaction can proceed with a weaker base, this is often the best solution. For example, switching from a strong base like sodium hydroxide to a milder, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can be effective.
-
Stoichiometry of the Base: Use the minimum stoichiometric amount of base required for your primary reaction. An excess of a strong base will increase the concentration of the carboxylate and potentially accelerate decarboxylation.
-
Protecting Group Strategy: As a last resort, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. This will, however, add protection and deprotection steps to your synthesis.
Q4: I am using a copper catalyst for a cross-coupling reaction and observing significant decarboxylation. Is the catalyst the culprit?
A4: Yes, it is highly likely. Transition metals, particularly copper, are known to catalyze decarboxylation reactions.[4] The mechanism often involves the formation of a copper-carboxylate complex, which can facilitate the cleavage of the C-C bond. If your primary reaction allows, consider screening other metal catalysts (e.g., palladium, nickel, rhodium) that may have a lower propensity for promoting decarboxylation under your reaction conditions.
Q5: Would running my reaction under an inert atmosphere (e.g., nitrogen or argon) help prevent decarboxylation?
A5: An inert atmosphere is crucial for preventing oxidative side reactions, but it does not directly inhibit thermal decarboxylation.[5] However, some decarboxylation pathways can be oxidative, especially in the presence of certain catalysts and oxygen.[4] Therefore, maintaining an inert atmosphere is always good practice in high-temperature reactions to ensure that you are isolating the effects of thermal decarboxylation and to prevent the formation of other unwanted byproducts.
Part 3: Frequently Asked Questions (FAQs)
Q: What is a "safe" temperature range to avoid decarboxylation of phenylacetic acids?
A: There is no universal "safe" temperature, as the stability of a phenylacetic acid derivative is highly dependent on its substitution pattern.[1] However, as a general rule, significant decarboxylation is often observed at temperatures above 120-150 °C.[2] It is always best to conduct reactions at the lowest feasible temperature.
Q: How does the solvent choice affect the rate of decarboxylation?
A: Polar solvents can stabilize the charged intermediates formed during decarboxylation, potentially increasing the reaction rate.[6] If your desired reaction can be performed in a less polar solvent, it may help to suppress decarboxylation. However, the effect of the solvent is often secondary to temperature and the presence of catalysts.
Q: Are there any additives I can use to suppress decarboxylation?
A: While there are no universal "anti-decarboxylation" agents, in some specific cases, the presence of CO₂ under pressure has been shown to suppress decarboxylation by Le Chatelier's principle. This is generally not a practical solution for most lab-scale syntheses. The focus should be on optimizing the primary reaction parameters (temperature, catalyst, pH).
Q: My phenylacetic acid has a strong electron-withdrawing group (e.g., nitro group). Is it more or less stable to decarboxylation?
A: It is likely less stable. Electron-withdrawing groups can stabilize the negative charge of the benzyl carbanion intermediate through resonance or inductive effects, thus lowering the activation energy for decarboxylation.[1]
Part 4: Preventative Protocols and Data
Protocol 1: Temperature Screening to Minimize Decarboxylation
This protocol outlines a systematic approach to finding the optimal reaction temperature that maximizes the yield of your desired product while minimizing the formation of the decarboxylated byproduct.
-
Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.
-
Vary the Temperature: Set the temperature for each reaction to a different value. A good starting range would be from what you are currently using down to 20-30 °C lower, in 5-10 °C increments (e.g., 150 °C, 140 °C, 130 °C, 120 °C).
-
Monitor Reaction Progress: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot and analyze it by a suitable method (e.g., HPLC, GC, or ¹H NMR) to determine the ratio of the desired product to the decarboxylated byproduct.
-
Plot the Data: Plot the yield of the desired product and the byproduct as a function of temperature and time. This will allow you to identify the temperature that provides the best balance between reaction rate and selectivity.
Data Summary: Factors Influencing Decarboxylation
| Parameter | Effect on Decarboxylation Rate | Mitigation Strategy |
| Temperature | Increases significantly with higher temperatures. | Lower the reaction temperature. |
| Strong Base | Generally increases the rate. | Use a weaker, non-nucleophilic base or stoichiometric amounts. |
| Strong Acid | Can increase the rate in some cases. | Use milder acidic conditions or avoid acid catalysis if possible. |
| Catalysts (e.g., Cu, Pd, Ag) | Can significantly increase the rate. | Screen alternative catalysts or catalyst-free conditions. |
| Solvent Polarity | Polar solvents may increase the rate. | Consider less polar solvents if compatible with the desired reaction. |
| Electron-withdrawing substituents | Generally increase the rate. | Be aware of increased susceptibility and use milder conditions. |
| Electron-donating substituents | Generally decrease the rate. | May allow for more forcing reaction conditions if necessary. |
Workflow for Troubleshooting Decarboxylation
Caption: A decision-making workflow for troubleshooting decarboxylation.
References
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]
- Johnson-Finn, K., et al.
-
Cassani, C., Bergonzini, G., & Wallentin, C.-J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters. [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
Sathee NEET. Chemistry Decarboxylation Reaction. [Link]
-
ACS Earth and Space Chemistry. Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. [Link]
- Srinivasan, et al. Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Asian Journal of Chemistry.
-
PubMed. Exploring photoinduced decarboxylation mechanism of o-acetylphenylacetic acid from the combined CASSCF and DFT studies. (2010). [Link]
- Amass, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
OSTI.gov. Pyrolysis Mechanisms of Aromatic Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). [Link]
-
MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). [Link]
-
National Center for Biotechnology Information. Decarboxylation in Natural Products Biosynthesis. [Link]
-
National Center for Biotechnology Information. Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. [Link]
-
Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). [Link]
-
ACS Publications. Switchable Decarboxylation by Energy- or Electron-Transfer Photocatalysis. [Link]
-
PubMed. An Historical Review of Phenylacetic Acid. (2019). [Link]
-
MDPI. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. [Link]
-
National Center for Biotechnology Information. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
resolving emulsion formation during workup of fluorinated acid intermediates
Technical Support Center: Fluorinated Intermediate Workup Topic: Resolving Emulsion Formation During Workup of Fluorinated Acid Intermediates Doc ID: TS-FL-EMUL-001 Last Updated: 2025-05-20
Executive Summary
Fluorinated acid intermediates (e.g., perfluoroalkyl carboxylic acids, trifluoromethyl-benzoic acids) present unique workup challenges. Unlike standard organic acids, fluorinated chains are both hydrophobic and lipophobic , often driving the molecule to the liquid-liquid interface where it acts as a potent surfactant. Furthermore, the electron-withdrawing nature of fluorine significantly lowers the pKa, meaning these acids often remain ionized (and amphiphilic) even at low pH.
This guide provides a decision-based troubleshooting workflow to resolve persistent emulsions, prioritizing mechanical interventions over chemical additives to preserve product purity.
Part 1: The Physics of the Problem
To resolve the emulsion, you must understand the stabilizing force. Fluorinated acids stabilize emulsions through two primary mechanisms:
-
The "Fluorous" Effect: The C-F bond is non-polarizable. Fluorinated tails do not interact well with water or standard organic solvents (like Ethyl Acetate or DCM). Consequently, they migrate to the interface to minimize contact with both phases, forming a rigid film that prevents droplet coalescence.
-
pKa Suppression: A standard benzoic acid (pKa ~4.2) is easily protonated and extracted into the organic layer at pH 2. A perfluorinated acid (e.g., pKa < 1) may remain ionized at pH 2. The resulting anion acts as a detergent, stabilizing the emulsion.
Visualizing the Stabilization Mechanism
The following diagram illustrates why standard acidification often fails to break these specific emulsions.
Part 2: Troubleshooting Workflow (Decision Matrix)
Do not randomly add reagents. Follow this logic path to minimize product loss.
Part 3: Detailed Protocols
Method A: The Celite Reset (Recommended)
Mechanism: Finely divided solids (precipitates) often stabilize fluorinated emulsions (Pickering emulsions). Celite filtration removes these solids and provides a high surface area that ruptures the surfactant film surrounding the droplets.
Protocol:
-
Prepare the Filter: Pack a sintered glass funnel (medium porosity) or a Buchner funnel with a 1–2 cm pad of Celite 545.
-
Pre-wet: Wet the pad with the organic solvent you are using (e.g., Ethyl Acetate).
-
Vacuum Filtration: Apply gentle vacuum.[1] Pour the entire contents of the separatory funnel (both layers + emulsion) through the pad.[1]
-
Note: Do not let the pad run dry; keep it wet to prevent cracking.
-
-
Rinse: Rinse the pad with a small volume of fresh organic solvent to recover any trapped product.
-
Re-separate: Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.[2]
Why this works: The physical shear stress of passing through the diatomaceous earth breaks the surface tension, while the removal of micro-particulates eliminates the nucleation sites for the emulsion.
Method B: High-Ionic Strength Wash (Salting Out)
Mechanism: Increasing the ionic strength of the aqueous phase compresses the electrical double layer around the droplets (DLVO theory), allowing them to coalesce.
Protocol:
-
Drain: If possible, drain the clear aqueous layer (usually bottom) and the clear organic layer (usually top), leaving only the "rag layer" (emulsion) in the funnel.
-
Saturation: Add a volume of saturated NaCl (brine) equal to 2x the volume of the emulsion.
-
Agitation: Swirl gently (do not shake vigorously).
-
Wait: Allow to stand for 10–15 minutes.
-
Advanced Tweak: If brine fails, add 5–10% volume of Methanol or Isopropanol to the mixture.
-
Caution: This increases the solubility of your product in the aqueous phase. You must re-extract the aqueous layer later to ensure yield recovery.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I acidified my reaction to pH 1, but the emulsion got worse. Why? A: Unlike standard organic acids, many fluorinated acids (especially perfluoroalkyl substances) act as anionic surfactants. At pH 1, while you may have protonated some species, the high ionic strength of the acid (HCl/H2SO4) combined with the "fluorous" nature of the intermediate can create a stable colloid.
-
Fix: Stop adding acid. Use Method A (Celite Filtration) .
Q2: My organic layer is at the bottom. Is this normal? A: Yes. Fluorinated molecules are dense. If you are using a chlorinated solvent (DCM) or if your product has a high fluorine content (e.g., >30% by mass), the organic phase density may exceed 1.0 g/mL.
-
Troubleshooting: Perform the "Drop Test." Add a drop of water to the top layer. If it travels through the layer, the top layer is organic. If it dissolves/disperses immediately, the top layer is aqueous.
Q3: Can I use centrifugation? A: Yes, centrifugation is the gold standard for breaking emulsions but is often impractical for large volumes (>1L). If you have access to a centrifuge:
-
Spin at 3,000–5,000 RPM for 5 minutes .
-
This is particularly effective for "mayonnaise-like" emulsions that resist filtration.
Q4: Should I use "Fluorous Solvents" (e.g., FC-72) to extract? A: Only if your product is highly perfluorinated (e.g., a "fluorous tag" is attached). For standard drug intermediates (e.g., containing one -CF3 group), standard organic solvents (EtOAc, MTBE) are preferred. Introducing fluorous solvents can create a three-phase system (Fluorous/Organic/Aqueous) which complicates workup further.
Part 5: Data Summary Table
| Intervention | Mechanism of Action | Risk Factor | Success Rate (Fluorinated) |
| Time (Gravity) | Density differential | Low | Low (often stable for hours) |
| Celite Filtration | Physical rupture / Solid removal | Low (Product loss <2%) | High (>90%) |
| Brine Addition | Osmotic pressure / DLVO compression | Low | Medium |
| Acidification (pH <1) | Protonation of head group | Medium (Decomposition) | Low (due to low pKa of Rf-COOH) |
| Co-solvent (MeOH) | Surface tension modification | High (Partitioning into aq.) | High |
References
- Gladysz, J. A., Curran, D. P., & Horváth, I. T. (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for Celite filtration protocols).
-
Kissa, E. (2001). Fluorinated Surfactants and Repellents.[3] Surfactant Science Series, Vol. 97. CRC Press. (Detailed physics of fluorinated surfactant micelles).
-
University of Rochester. (n.d.).[4] How to Manage an Emulsion. Department of Chemistry. (Verified protocol for mechanical emulsion breaking).
-
Hyde, A. M., et al. (2017).[5] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355–1370.
Sources
Navigating the Stability of 2-(2-Bromo-3,4-difluorophenyl)acetic acid: A Technical Support Guide
Welcome to the technical support center for 2-(2-Bromo-3,4-difluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles and available data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 2-(2-Bromo-3,4-difluorophenyl)acetic acid?
There is some conflicting information from various suppliers regarding the optimal storage temperature for this compound. Some recommend "room temperature," while others suggest "cold-chain transportation."[1] To ensure maximum stability and minimize the risk of degradation, we recommend a conservative approach:
-
Temperature: Store at 2-8°C. While the compound may be stable at room temperature for short periods, refrigerated conditions are preferable for long-term storage to minimize the potential for slow degradation over time.
-
Atmosphere: Store in a dry, inert atmosphere. Purging the container with argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.
-
Light: Protect from light. Store the container in a dark location or use an amber vial to prevent potential photodegradation.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
Q2: I received the compound with "cold-chain transportation," but the supplier's website says to store it at room temperature. Which should I follow?
This is a common point of confusion. "Cold-chain transportation" is often used as a precautionary measure to protect the compound from extreme temperature fluctuations during shipping, which could potentially initiate degradation.[1] However, for long-term storage, the supplier's recommendation of "sealed in dry, room temperature" suggests that the compound is likely stable under these conditions.[1][2]
Our recommendation is to err on the side of caution. If your laboratory has the capability, storing the compound at 2-8°C will provide an extra layer of protection against potential degradation, especially if the material is to be stored for many months or years. If refrigerated storage is not possible, ensure the compound is stored in a consistently cool, dry, and dark place, away from any heat sources.
Q3: Can I store 2-(2-Bromo-3,4-difluorophenyl)acetic acid in a standard laboratory freezer (-20°C)?
While generally not necessary for this compound, storage at -20°C is unlikely to be harmful, provided the container is properly sealed to prevent moisture condensation upon removal. When taking the compound out of the freezer, it is crucial to allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the solid material.
Q4: How should I handle the compound when aliquoting or weighing?
To maintain the integrity of the bulk material, follow these best practices:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) if possible.
-
If a controlled atmosphere is not available, work quickly in a low-humidity environment.
-
Use clean, dry spatulas and weighing instruments.
-
Promptly and securely reseal the container, and if possible, purge with an inert gas before returning to storage.
Troubleshooting Guide
Scenario 1: I observe a change in the color or appearance of the solid material over time.
-
Potential Cause: This could indicate degradation. Halogenated aromatic compounds can be susceptible to photodegradation, which may lead to discoloration. The presence of impurities or slow oxidation could also be a factor.
-
Recommended Action:
-
Do not use the material in a critical experiment without first re-analyzing its purity (e.g., by HPLC, NMR).
-
Review your storage conditions. Ensure the compound is protected from light and stored in a tightly sealed container.
-
If photodegradation is suspected, consider transferring the material to an amber vial.
-
Scenario 2: My experimental results are inconsistent, and I suspect the integrity of the compound.
-
Potential Cause: The compound may have degraded due to improper storage or handling, particularly exposure to moisture or incompatible substances. Hydrolysis of the carboxylic acid group or reactions involving the halogen substituents are possibilities.
-
Recommended Action:
-
Perform a quality control check on your stock of the compound. Techniques like HPLC can help determine the purity and identify any significant degradation products.
-
If degradation is confirmed, discard the old stock and obtain a fresh supply.
-
Implement the recommended storage and handling procedures outlined in this guide to prevent future issues.
-
Scenario 3: The compound appears clumpy or has a different texture than when I first received it.
-
Potential Cause: This is often a sign of moisture absorption. Carboxylic acids can be hygroscopic.
-
Recommended Action:
-
Dry the material under a high vacuum. This may remove absorbed water, but it will not reverse any hydrolysis that may have occurred.
-
Re-evaluate your handling procedures. Always allow the container to reach room temperature before opening, and minimize its exposure to the atmosphere.
-
For long-term storage, consider placing the sealed container inside a desiccator.
-
Key Storage Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Potential Impact of Deviation |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | Lower temperatures slow down potential degradation reactions. Elevated temperatures can accelerate degradation. |
| Humidity | Dry (desiccated if possible) | Prevents moisture absorption, which can lead to hydrolysis of the carboxylic acid and potential changes in physical properties. |
| Light | In the dark (amber vial) | Brominated aromatic compounds can be susceptible to photodegradation, potentially leading to debromination and the formation of impurities. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and moisture contact, preserving the compound's purity. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to atmospheric conditions. |
Experimental Workflow for Handling and Storage
Caption: Decision workflow for the proper handling and storage of 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Potential Degradation Pathways
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of Fluorinated Phenylacetic Acid Derivatives: A Guide for Researchers
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] When applied to the versatile phenylacetic acid core—a structure already associated with a wide spectrum of biological activities—fluorination can significantly amplify therapeutic potential.[1][4] This guide offers an in-depth comparison of the biological activities of fluorinated phenylacetic acid derivatives, with a specific focus on their anti-inflammatory, anticancer, and analgesic properties, grounded in experimental data and established protocols.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Fluorinated phenylacetic acid derivatives have emerged as potent anti-inflammatory agents.[1] Their primary mechanism of action is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade that converts arachidonic acid into prostaglandins.[1] By blocking COX-1 and/or COX-2, these compounds can effectively mitigate the pain, swelling, and fever associated with inflammation. The choice to target COX enzymes is based on their well-validated role in inflammation, making them a reliable predictor of a compound's anti-inflammatory potential.
A series of (2-pyrimidinylamino) phenylacetic acids were synthesized and evaluated for their anti-inflammatory and analgesic activities.[5] Among these, 2-[3-fluoro-4-(2-pyrimidinylamino) phenyl] propionic acid demonstrated particularly potent anti-inflammatory effects.[5] Similarly, a study on 3-biphenylylacetic acid analogues found that 5-fluoro-3-biphenylylacetic acid had the highest anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[6]
The following table summarizes the efficacy of certain fluorinated derivatives and related compounds in a standard animal model of acute inflammation.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Substituted propanediones | 20 | 70.00 - 93.00 | [1] |
| Indomethacin (Standard) | 20 | 79.00 | [1] |
| Fenclofenac | Varies | Equiponent to Phenylbutazone | [7] |
This in vivo assay is a universally accepted and self-validating model for screening acute anti-inflammatory activity.[1] The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response, allowing for the reliable quantification of a compound's inhibitory effects.
Methodology:
-
Animal Preparation: Male Wistar rats (180-210 g) are acclimatized under standard laboratory conditions.
-
Compound Administration: The test compounds (e.g., fluorinated phenylacetic acid derivatives) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) thereafter.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
Phenylacetic acid derivatives have been recognized for their anti-proliferative effects on various human cancer cell lines.[9] Fluorination of this scaffold has led to the development of derivatives with enhanced cytotoxic potential.[9][10] The rationale for evaluating these compounds as anticancer agents stems from the known ability of phenylacetate to induce differentiation and apoptosis in tumor cells.[9]
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potency, particularly against the PC3 prostate carcinoma cell line.[9][11] It was observed that derivatives containing a nitro moiety had a higher cytotoxic effect than those with a methoxy moiety.[9][11] Another study synthesized new derivatives of 2-(4-Fluorophenyl)-N-halophenylacetamide and confirmed their cytotoxic activity against five different cancer cell lines, with the PC3 line again showing high sensitivity.[10]
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's potency in inhibiting a specific biological process, in this case, cell proliferation.
| Compound | PC3 (Prostate) | MCF-7 (Breast) | HL-60 (Leukemia) | Reference |
| 2b (p-nitro) | 52 | - | - | [11] |
| 2c (p-nitro) | 80 | 100 | - | [11] |
| Imatinib (Standard) | 40 | 98 | - | [11] |
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies. This protocol is self-validating as it relies on the metabolic activity of living cells to produce a measurable color change, directly correlating absorbance with cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated phenylacetic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.
Analgesic Activity: Modulating Nociception
The analgesic properties of fluorinated phenylacetic acid derivatives are often studied in conjunction with their anti-inflammatory effects, as pain is a cardinal sign of inflammation. However, specific molecular modifications can enhance analgesic activity independently.
An investigation into fluorinated analogues of paracetamol revealed that introducing fluorine into the amide group significantly enhanced analgesic activity in the phenylquinone-induced writhing test in mice.[12] Conversely, ring substitution by fluorine tended to reduce activity.[12] This highlights the critical role of the position of fluorination in determining the biological effect. The study suggested that the planarity and conjugation of the amide group with the aromatic ring are essential for analgesic activity.[12] In a separate study, while 5-fluoro-3-biphenylylacetic acid showed the highest anti-inflammatory effect, the non-fluorinated 2-(3-biphenylyl)propionic acid exhibited the highest analgesic activity, indicating that the structure-activity relationships for these two effects can be distinct.[6]
Conclusion
Fluorination is a powerful strategy for modulating the biological activity of phenylacetic acid derivatives. The position and context of the fluorine atom(s) are critical in determining the potency and selectivity of these compounds across different therapeutic targets. As demonstrated, fluorinated derivatives show significant promise as anti-inflammatory and anticancer agents. Further research focusing on optimizing the substitution patterns can lead to the development of novel drug candidates with improved efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these promising molecules.
References
- The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. (n.d.). BenchChem.
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
-
Heman-Ackah, L. M., & Smith, H. J. (1988). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 40(3), 178–182. [Link]
-
Tanaka, T., Okumura, Y., Suzuki, K., et al. (1995). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 38(11), 1917–1924. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
-
Van der Pijl, F., Le, S., & van der Vlugt, F. J. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5347–5351. [Link]
-
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
-
Ogawa, N., Yoshida, T., Makino, E., et al. (1987). Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives. Yakugaku Zasshi, 107(2), 111-122. [Link]
-
Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. (2022). American Chemical Society. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). National Institutes of Health. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed. [Link]
-
Atkinson, D. C., & Leach, G. D. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657–666. [Link]
-
Fichtner, I., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2914. [Link]
-
Mechanism for the synthesis of fluorinated phenylacetic acid. (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives / YAKUGAKU ZASSHI, 1987 [sci-hub.box]
- 6. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: LC-MS Retention & Method Development for 2-(2-Bromo-3,4-difluorophenyl)acetic acid
Executive Summary
2-(2-Bromo-3,4-difluorophenyl)acetic acid is a highly functionalized aromatic acid often utilized as a building block in the synthesis of bioactive pharmaceuticals (e.g., P2Y12 inhibitors). Its analysis by Reverse Phase LC-MS presents a specific set of challenges: balancing the retention of a relatively polar acidic head group against a hydrophobic, halogenated aromatic tail.
This guide provides a comparative analysis of column chemistries and mobile phase modifiers to optimize the retention time (RT), peak shape, and MS sensitivity for this specific compound. Unlike generic phenylacetic acids, the 2-bromo-3,4-difluoro substitution pattern introduces unique steric and electronic effects that favor Phenyl-Hexyl stationary phases over traditional C18 for difficult separations.
Physicochemical Profiling & Retention Prediction
To predict retention behavior accurately, we must benchmark the target compound against known analogs. The bromine atom significantly increases lipophilicity compared to its fluoro-analogs, while the carboxylic acid tail dictates pH sensitivity.
Table 1: Comparative Physicochemical Properties[1]
| Compound | Substitution | Est.[1][2][3][4] LogP (Hydrophobicity) | Est. pKa (Acidity) | Predicted RT (C18, Acidic pH) |
| Target | 2-Br, 3,4-di-F | ~2.35 | ~3.6 | Intermediate |
| Analog A | 3,4-difluoro | ~1.59 | ~3.8 | Early Eluter |
| Analog B | 2-bromo | ~2.10 | ~3.9 | Intermediate-Early |
| Analog C | 2,4,5-trifluoro | ~1.75 | ~3.5 | Early-Intermediate |
Key Insight: The target compound is more hydrophobic than the difluoro analog (Analog A) due to the large bromine atom, leading to longer retention times. However, the electron-withdrawing nature of the halogens lowers the pKa compared to unsubstituted phenylacetic acid (pKa 4.3), making pH control critical . At neutral pH, this compound will be fully ionized and elute near the void volume.
Column Selection: C18 vs. Phenyl-Hexyl
While C18 is the industry standard, halogenated aromatic compounds often exhibit superior selectivity on phenyl-based phases due to
Comparative Performance Matrix
| Feature | C18 (Standard) | Phenyl-Hexyl (Recommended) | PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Dipole-Dipole + Shape Selectivity |
| Retention | Moderate. Driven solely by LogP. | High. Bromine enhances | Variable. Good for positional isomers. |
| Peak Shape | Good, but risks tailing if silanols are active. | Excellent. Rigid ligands shield silanols. | Good. |
| Selectivity | Poor for separating positional isomers (e.g., 2,3-difluoro vs 3,4-difluoro). | Superior for halogenated aromatics. | Best for separating regioisomers. |
Recommendation: Start with C18 for general purity checks. Switch to Phenyl-Hexyl if you observe co-elution with impurities or need to separate positional isomers (e.g., during synthesis optimization).
Mobile Phase & Detection Strategy
The "Acidic Lock" Protocol
For carboxylic acids, retention is governed by the Henderson-Hasselbalch equation. You must operate at least 2 pH units below the pKa to keep the molecule neutral (protonated).
-
Target pKa: ~3.6
-
Required Mobile Phase pH: < 2.0 - 2.5
-
Modifier: 0.1% Formic Acid (pH ~2.7) is standard. For sharper peaks, 0.05% Trifluoroacetic Acid (TFA) is superior but may suppress MS signal in negative mode.
MS Detection: Negative Mode (ESI-)
Phenylacetic acids ionize poorly in positive mode.
-
Primary Ion:
(m/z ~249/251 doublet due to Br isotope pattern). -
Conflict: Acidic mobile phases (good for retention) suppress ionization in negative mode (bad for sensitivity).
-
Solution: Use a "Post-Column Infusion" of Ammonium Hydroxide or rely on the high volatility of Formic Acid to allow ionization in the source. Alternatively, use Difluoroacetic Acid (DFA) as a modifier—it offers the acidity of TFA with less signal suppression.
Visualized Workflow: Method Development
The following diagram illustrates the decision logic for optimizing the retention time of the target compound.
Caption: Decision tree for optimizing retention. Note that neutral pH leads to void volume elution due to ionization of the carboxylic acid.
Validated Experimental Protocol
This protocol is designed to ensure a Retention Factor (
Instrument: UHPLC coupled to Triple Quadrupole MS Column: Waters CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or equivalent. Temperature: 40°C
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid (Methanol causes higher backpressure but different selectivity).
Gradient Profile:
| Time (min) | %B | Curve | Description |
|---|---|---|---|
| 0.00 | 5 | Initial | Equilibration (Trap polar impurities) |
| 1.00 | 5 | 6 | Hold |
| 8.00 | 95 | 6 | Linear Ramp (Elute Target ~5-6 min) |
| 9.00 | 95 | 6 | Wash |
| 9.10 | 5 | 1 | Re-equilibrate |
| 12.00 | 5 | 1 | End |
MS Source Parameters (ESI-):
-
Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).
-
Desolvation Temp: 450°C (High temp needed for aqueous mobile phase).
-
Cone Voltage: Optimize for m/z 249.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Switch to a "Charged Surface Hybrid" (CSH) column or add 5mM Ammonium Formate to Mobile Phase A. |
| RT Drift | pH fluctuation in aqueous buffer. | Formic acid is volatile. Refresh Mobile Phase A daily. Ensure column is thermostatted. |
| Split Peak | Sample solvent mismatch. | Dissolve sample in 10-20% Acetonitrile/Water. Do not inject 100% organic solvent. |
| Low Sensitivity | Ion suppression from TFA (if used). | Switch to Formic Acid or Difluoroacetic Acid (DFA). |
References
-
PubChem. (2025).[3][4][5] 2-(4-Bromo-2,5-difluorophenyl)acetic acid Compound Summary. National Library of Medicine.[5] [Link][5]
-
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. [Link]
-
Kellett, J., Birdsall, R., & Yu, Y.Q. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters Corporation. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Blog. [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. library.gwu.edu [library.gwu.edu]
- 3. (3,4-Difluorophenyl)acetic acid | C8H6F2O2 | CID 69571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-2,5-difluorophenyl)acetic acid | C8H5BrF2O2 | CID 53403615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Bromo-3,4-difluorophenyl)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Bromo-3,4-difluorophenyl)acetic acid. By integrating technical data with field-proven safety protocols, this document aims to be your trusted resource for safe laboratory operations, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Analysis of related halogenated and phenylacetic acid derivatives, such as 2-Bromo-2',4'-difluoroacetophenone, Bromo(difluoro)acetic acid, and 2,4-Difluorophenylacetic acid, reveals a consistent hazard profile.[3][4][5] The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[3][4][6]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][5][6]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust or vapor.[5][6]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is mandatory to prevent exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[8][9] The following PPE is required when handling 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact and absorption. Inspect gloves for any signs of degradation or puncture before use.[10] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles are essential to protect against splashes and vapors.[11] A face shield should be worn over goggles when there is a significant splash hazard, such as when transferring large quantities or working with heated solutions.[11] |
| Body Protection | Chemical-resistant laboratory coat | Protects skin and personal clothing from spills and contamination.[12] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are not sufficient to maintain exposure below acceptable limits, or when handling the solid material as a powder where dust may be generated.[10][12] |
Step-by-Step Operational Plan for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure risks. The following steps provide a procedural guide for handling 2-(2-Bromo-3,4-difluorophenyl)acetic acid.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10][12]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13][14]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic and halogenated organic compounds.
Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Handling the Compound
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh paper or in a tared container to prevent contamination of the balance.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the apparatus is securely clamped.
Doffing PPE
Proper removal of PPE is crucial to prevent cross-contamination.
Disposal Plan for Halogenated Organic Waste
Proper disposal of 2-(2-Bromo-3,4-difluorophenyl)acetic acid and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh papers), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[15]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2-Bromo-3,4-difluorophenyl)acetic acid".[15]
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[16][17] Do not dispose of this compound down the drain or in the regular trash.[16][17]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][14]
-
Spill: Evacuate the area. If the spill is small, and you are trained and equipped to do so, contain the spill with an appropriate absorbent material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
By adhering to these protocols, you can significantly mitigate the risks associated with handling 2-(2-Bromo-3,4-difluorophenyl)acetic acid, ensuring a safe and productive research environment.
References
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NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.). Retrieved from [Link]
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OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30). Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.). Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - CDC Stacks. (n.d.). Retrieved from [Link]
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Safety Tipsheets & Best Practices - American Chemical Society. (n.d.). Retrieved from [Link]
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American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 12). Retrieved from [Link]
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Safety - American Chemical Society - ACS.org. (n.d.). Retrieved from [Link]
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Safety in Academic Chemistry Laboratories. (n.d.). Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]
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2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem. (n.d.). Retrieved from [Link]
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Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
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Safety data sheet - CPAChem. (2023, May 17). Retrieved from [Link]
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Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
